molecular formula C23H21FN2O3S B6563594 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide CAS No. 946258-97-5

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide

Cat. No. B6563594
CAS RN: 946258-97-5
M. Wt: 424.5 g/mol
InChI Key: XZFSPCPLHFJLQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a tetrahydroquinoline amine with a benzoyl chloride to form the benzoyl tetrahydroquinoline . The fluorobenzene sulfonamide group could be added in a subsequent step .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as NMR and mass spectrometry . These techniques can provide information about the molecular weight, the types of atoms in the molecule, and their connectivity .


Chemical Reactions Analysis

The chemical reactivity of such compounds would depend on the functional groups present in the molecule. For instance, the amine group in the tetrahydroquinoline could potentially undergo reactions with electrophiles .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For instance, many tetrahydroquinoline derivatives are known to have anti-malarial, anti-tubercular, and anti-cancer activities.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Standard safety measures should be taken while handling such compounds, including avoiding contact with skin and eyes, and not inhaling or ingesting the compound .

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-16-14-19(24)9-12-22(16)30(28,29)25-20-10-11-21-18(15-20)8-5-13-26(21)23(27)17-6-3-2-4-7-17/h2-4,6-7,9-12,14-15,25H,5,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFSPCPLHFJLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide

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